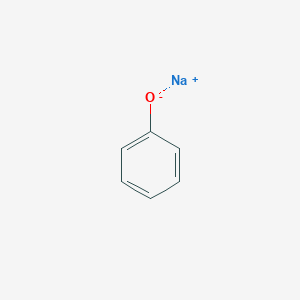

Sodium phenoxide

Description

Historical Context and Significance in Chemical Synthesis

The history of sodium phenoxide is intrinsically linked to two cornerstone reactions in organic chemistry that emerged in the 19th century: the Kolbe-Schmitt reaction and the Williamson ether synthesis. These reactions established sodium phenoxide as a crucial reagent for the synthesis of important classes of organic compounds.

The Kolbe-Schmitt reaction , first reported by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt in 1884, is a carboxylation reaction that uses sodium phenoxide to produce salicylic (B10762653) acid. rsc.org Kolbe discovered that heating sodium phenoxide with carbon dioxide under pressure, followed by acidification, resulted in the formation of salicylic acid, a key precursor to aspirin (B1665792). rsc.orgmdpi.com Schmitt's modification of carrying out the reaction under higher pressure significantly improved the yield of salicylic acid. rsc.org This process became the primary industrial method for manufacturing salicylic acid and highlighted the enhanced reactivity of the phenoxide ion toward electrophilic aromatic substitution compared to phenol (B47542) itself. echemi.comfishersci.ca

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a general method for preparing ethers. researchgate.netresearchgate.net In the context of sodium phenoxide, this reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion to form an alkyl phenyl ether. wikipedia.org This reaction was historically significant as it helped to establish the structure of ethers and provided a versatile route to both symmetrical and asymmetrical ethers. researchgate.netresearchgate.net The use of sodium phenoxide in this SN2 reaction allows for the synthesis of a wide variety of aryl ethers, which are important structural motifs in many natural products and pharmaceuticals.

Evolution of Research Perspectives on Sodium Phenoxide

Research perspectives on sodium phenoxide have evolved considerably from its initial role as a simple reagent in classic organic reactions. Initially valued for its direct reactivity in forming C-C and C-O bonds, the understanding and application of sodium phenoxide have expanded into more complex and diverse areas of chemical science.

The initial focus was on its utility as a strong nucleophile for producing bulk chemicals like salicylic acid and simple ethers. wikipedia.orgechemi.com As the field of organic synthesis matured, so did the applications of sodium phenoxide. It became recognized as a versatile precursor for a broader range of functionalized aromatic compounds. Researchers began to explore its reactions with various electrophiles beyond alkyl halides and CO₂, leading to the synthesis of phenyl esters and other derivatives. wikipedia.org

In the mid to late 20th century, the focus expanded to include its role in polymer chemistry and materials science . ottokemi.com Sodium phenoxide and its derivatives have been investigated as initiators or co-monomers in polymerization reactions. For example, studies have shown that sodium phenoxides can initiate the anionic ring-opening polymerization of lactones, such as β-butyrolactone, with the initiator's basicity and nucleophilicity influencing the polymerization mechanism. nih.gov

Furthermore, the perspective on sodium phenoxide shifted towards its utility as a ligand precursor in coordination chemistry . The phenoxide ion can coordinate with a variety of metal centers, leading to the formation of metal phenolate (B1203915) complexes. These complexes have been studied for their interesting structural properties and their potential as catalysts in various organic transformations. Research has demonstrated the synthesis and characterization of sodium phenolate complexes, revealing complex structures such as dimeric and tetrameric clusters. researchgate.nettandfonline.com

Current State of Sodium Phenoxide Research

Current research on sodium phenoxide is characterized by its application in advanced and sustainable chemical processes. The contemporary focus is on enhancing reaction efficiency, developing novel materials, and addressing modern challenges such as energy storage and green chemistry.

A significant area of current research involves the refinement and advancement of the Kolbe-Schmitt reaction . Scientists are exploring methods to carry out the carboxylation under milder conditions, improve selectivity, and utilize greener solvents. mdpi.comthieme-connect.com Recent studies have investigated homogeneous carboxylation in solvents like DMSO and the use of additives to accelerate the reaction at lower temperatures and pressures. mdpi.com There is also a push towards continuous-flow processes to improve the industrial efficiency of salicylic acid production. researchgate.net

In the field of materials science and energy , sodium phenoxide is being investigated as a potential material for hydrogen storage. rsc.orgrsc.org As a metal-organic hydride, it offers high hydrogen capacity and stability. rsc.org Recent research has focused on developing efficient catalysts, such as ruthenium-based nanoparticles, to overcome the kinetic barriers for the hydrogenation and dehydrogenation of sodium phenoxide, even enabling hydrogenation at room temperature. rsc.orgrsc.org A solar-driven reversible hydrogen storage system using the sodium cyclohexanolate/phenoxide pair has also been developed, representing a significant step towards sustainable energy solutions. dicp.ac.cn

Advanced catalysis is another major frontier. Sodium phenoxide is used not only as a precursor to catalytic metal complexes but also as a catalyst itself in certain organic reactions. echemi.com Its basic and nucleophilic properties are being exploited in various transformations. Furthermore, its derivatives are being synthesized and evaluated for potential applications in medicinal chemistry, including as intermediates for pharmaceuticals like analgesics and antiseptics. The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, for instance, involves the use of sodium phenoxide. jst.go.jp

The coordination chemistry of sodium phenoxide continues to be an active area of research. Detailed structural studies using X-ray crystallography and NMR spectroscopy are revealing complex aggregation states and coordination environments, which are crucial for understanding its reactivity in different chemical systems. researchgate.nettandfonline.com

Below are interactive data tables summarizing key research findings related to sodium phenoxide.

Table 1: Developments in the Kolbe-Schmitt Reaction

| Year/Period | Development | Significance |

| 1860 | Discovery by Hermann Kolbe | First synthesis of salicylic acid from phenol and CO₂ with sodium. rsc.org |

| 1884 | Schmitt's Modification | Use of high pressure CO₂ with sodium phenoxide, increasing salicylic acid yield significantly. rsc.org |

| Recent | Homogeneous Carboxylation | Use of solvents like DMSO to study reaction kinetics and improve selectivity under milder conditions. mdpi.com |

| Recent | Suspension-Based Methods | Dispersing sodium phenoxide in solvents like toluene (B28343) to improve reaction efficiency and enable continuous processing. researchgate.net |

| Recent | Green Chemistry Approaches | Use of supercritical CO₂ as both reactant and solvent to reduce waste and use of harmful organic solvents. thieme-connect.com |

Table 2: Modern Research Applications of Sodium Phenoxide

| Research Area | Specific Application | Key Findings |

| Energy Storage | Hydrogen Storage Material | Sodium phenoxide is a promising candidate due to its high hydrogen capacity; catalysts like Ru/TiO₂ enable room-temperature hydrogenation. rsc.orgrsc.org |

| Polymer Chemistry | Anionic Polymerization Initiator | Initiates ring-opening polymerization of β-butyrolactone, with reactivity tunable by substituents on the phenoxide ring. nih.gov |

| Advanced Catalysis | Precursor to Metal Phenolate Catalysts | Used to synthesize metal complexes for various catalytic applications. |

| Coordination Chemistry | Study of Complex Structures | Forms complex polymeric chains and molecular clusters (e.g., [NaOPh]₄(HMPA)₄), influencing its reactivity. wikipedia.orgresearchgate.net |

| Medicinal Chemistry | Intermediate in Drug Synthesis | Used in the synthesis of pharmaceuticals, including analgesics, antiseptics, and heterocyclic compounds like thiazolopyrimidines. jst.go.jp |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-95-2 (Parent) | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027072 | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline] | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Soluble in alcohol, Soluble in acetone | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, deliquescent crystals, Hygroscopic crystals | |

CAS No. |

139-02-6, 75199-12-1 | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NC0T56V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

384 °C | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Sodium Phenoxide and Its Derivatives

Optimized Synthesis Routes for Anhydrous Sodium Phenoxide

The preparation of anhydrous sodium phenoxide is of significant importance as its hydrated form can lead to undesirable side reactions, such as hydrolysis, which liberates free phenol (B47542). google.comgoogleapis.com

Reaction of Phenol with Sodium Hydroxide (B78521) in Controlled Molar Ratios

A prevalent method for synthesizing sodium phenoxide involves the reaction of phenol with sodium hydroxide. wikipedia.org Controlling the molar ratio of the reactants is critical for achieving a high yield and purity. Typically, an excess of phenol is not employed in this specific method, but precise control of the stoichiometry is essential to ensure complete conversion of the sodium hydroxide. The reaction is a straightforward acid-base neutralization, yielding sodium phenoxide and water. chemguide.co.uk

To obtain the anhydrous salt, the water produced during the reaction must be removed. One patented approach involves dissolving phenol in a hydrocarbon solvent like toluene (B28343) and sodium hydroxide in a lower-boiling alcohol such as methanol (B129727). google.comgoogleapis.com Mixing these solutions initiates the reaction. Subsequent distillation removes the methanol and water, allowing for the crystallization of substantially pure anhydrous sodium phenoxide. google.comgoogleapis.com

Reaction: C₆H₅OH + NaOH → C₆H₅ONa + H₂O

Utilization of Sodium Hydride in Dimethyl Sulfoxide (B87167) (DMSO) as Solvent

The use of sodium hydride (NaH) as a strong base offers an effective route to anhydrous sodium phenoxide. quora.comquora.com The reaction of phenol with sodium hydride in a solvent like dimethyl sulfoxide (DMSO) is a powerful method for deprotonation. quora.comchegg.com This reaction is particularly advantageous for producing the phenoxide under anhydrous conditions as the only byproduct is hydrogen gas, which bubbles out of the reaction mixture. quora.com

The use of NaH in DMSO should be approached with caution due to potential exothermic reactions, especially at elevated temperatures. youtube.com However, under controlled conditions, this method provides a clean and efficient synthesis of sodium phenoxide. quora.comrsc.org For instance, ball-milling of phenol and sodium hydride can produce sodium phenoxide, with the liberation of hydrogen gas indicating the reaction's progress. rsc.orgmdpi.com

Reaction: C₆H₅OH + NaH → C₆H₅ONa + H₂ quora.com

Anhydrous Preparations via Phenol and Metallic Sodium

A classic and direct method for preparing anhydrous sodium phenoxide involves the reaction of molten phenol with metallic sodium. chemguide.co.ukquora.com This reaction is vigorous and produces hydrogen gas as a byproduct. savemyexams.combrainly.in To ensure the purity of the product, the phenol must be carefully dried, and the reaction should be conducted in a closed system to prevent the ingress of atmospheric moisture. google.comgoogleapis.com The resulting product is sodium phenoxide. nagwa.com While effective, the use of metallic sodium can be hazardous and requires stringent safety precautions. chemguide.co.uk

Reaction: 2C₆H₅OH + 2Na → 2C₆H₅ONa + H₂ quora.com

Sodium Methoxide (B1231860) as a Reagent for Anhydrous Synthesis

Sodium methoxide (NaOCH₃) serves as a viable alternative to sodium hydroxide or metallic sodium for the synthesis of anhydrous sodium phenoxide. wikipedia.org The reaction between phenol and sodium methoxide is an acid-base reaction where the stronger acid, phenol, protonates the methoxide ion. chegg.comchegg.com This process yields sodium phenoxide and methanol. wikipedia.org The reaction can be driven to completion by removing the methanol, which has a relatively low boiling point. This method is particularly useful in the context of Williamson ether synthesis, where the in situ formation of the phenoxide is required. brainly.com

Reaction: C₆H₅OH + NaOCH₃ → C₆H₅ONa + CH₃OH wikipedia.org

Alkaline Fusion of Benzenesulfonic Acid as a Precursor Route

Historically, a significant industrial route to phenol, and consequently sodium phenoxide, was the alkaline fusion of benzenesulfonic acid. wikipedia.orgdoubtnut.com In this process, benzene (B151609) is first sulfonated using oleum (B3057394) (fuming sulfuric acid) to produce benzenesulfonic acid. byjus.comvedantu.com The benzenesulfonic acid is then fused with molten sodium hydroxide at high temperatures (around 300-350 °C). doubtnut.comchemcess.comslideshare.net This harsh reaction displaces the sulfonate group with a hydroxyl group, forming sodium phenoxide and sodium sulfite. chemcess.comquora.com The sodium phenoxide can then be isolated. youtube.com

Reaction Steps:

C₆H₆ + H₂SO₄ (oleum) → C₆H₅SO₃H + H₂O

C₆H₅SO₃Na + 2NaOH → C₆H₅ONa + Na₂SO₃ + H₂O chemcess.comvedantu.com

Aqueous Phase "One-Pot" Method for Sodium Phenoxide Synthesis

A more recent and environmentally benign approach involves the "one-pot" synthesis of sodium phenoxide in an aqueous phase. google.com This method avoids the use of toxic and expensive organic solvents. google.com In this procedure, phenol is directly added to an aqueous solution of sodium hydroxide. google.com The reaction occurs at a relatively low temperature (0-50 °C), and upon completion, the sodium phenoxide product is obtained through crystallization at a controlled temperature (e.g., 25-30 °C). google.com The molar ratio of phenol to sodium hydroxide is typically in the range of 1:1.05 to 1:3 to ensure complete reaction and facilitate crystallization. google.com This method is noted for its simplicity, reduced cost, and energy efficiency. google.com

| Method | Reactants | Solvent/Conditions | Byproducts | Key Features |

| Reaction with NaOH | Phenol, Sodium Hydroxide | Toluene/Methanol or Aqueous | Water | Requires removal of water for anhydrous product. google.com |

| Sodium Hydride | Phenol, Sodium Hydride | Dimethyl Sulfoxide (DMSO) | Hydrogen Gas | Anhydrous conditions, but requires careful temperature control. quora.comrsc.org |

| Metallic Sodium | Phenol, Metallic Sodium | Molten Phenol (no solvent) | Hydrogen Gas | Classic, direct method; hazardous. chemguide.co.ukquora.com |

| Sodium Methoxide | Phenol, Sodium Methoxide | Typically an alcohol | Methanol | Useful for in situ generation in subsequent reactions. wikipedia.orgbrainly.com |

| Alkaline Fusion | Benzenesulfonic Acid, NaOH | Molten NaOH (high temp.) | Sodium Sulfite, Water | Historic industrial route; harsh conditions. chemcess.comslideshare.net |

| Aqueous "One-Pot" | Phenol, Sodium Hydroxide | Water | None (water is solvent) | Environmentally friendly, simple, and cost-effective. google.com |

Preparation of Substituted Sodium Phenoxides

The synthesis of substituted sodium phenoxides is crucial for their application in various fields, including as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The following sections detail the preparation of several key substituted sodium phenoxides.

Synthesis of Sodium p-Nitrophenoxide

Sodium p-nitrophenoxide is a significant intermediate, notably in the synthesis of organophosphate pesticides. One industrial method involves the hydrolysis of p-nitrochlorobenzene with sodium hydroxide under high temperature and pressure. google.comguidechem.com A typical continuous process involves preheating p-nitrochlorobenzene and a sodium hydroxide solution to 150-155°C before they are fed into a reaction kettle maintained at 160-165°C and 0.75-0.8 MPa. patsnap.com The use of a quaternary ammonium (B1175870) salt as a surfactant in this process can lead to a milder reaction and improved yield and purity. patsnap.com

Another approach is a "one-pot" synthesis where p-nitrophenol is treated with sodium hydroxide in a mixture of ethanol (B145695) and toluene. sci-hub.ru The water formed during the reaction is removed azeotropically with ethanol and toluene. sci-hub.ru

| Parameter | Value | Reference |

| Starting Material | p-Nitrochlorobenzene | google.comguidechem.compatsnap.com |

| Reagent | Sodium Hydroxide | google.comguidechem.compatsnap.com |

| Temperature | 160-165°C | patsnap.com |

| Pressure | 0.75-0.8 MPa | patsnap.com |

| Solvent (one-pot) | Ethanol/Toluene | sci-hub.ru |

Synthesis of Sodium p-Chlorophenoxide

Sodium p-chlorophenoxide can be prepared through the reaction of p-chlorophenol with a strong base. A laboratory-scale synthesis involves the reaction of p-chlorophenol with sodium hydride in tetrahydrofuran (B95107) (THF) at room temperature. prepchem.com In a specific example, 4.12 moles of p-chlorophenol were reacted with 4.12 moles of sodium hydride, yielding a light yellow solution of the product after two hours. prepchem.com An alternative method involves the reaction of p-chlorophenol with potassium hydroxide in xylene, where the water formed is removed by azeotropic distillation to yield potassium p-chlorophenoxide. mdpi.com While this produces the potassium salt, the methodology is relevant for the formation of the corresponding sodium salt.

| Parameter | Value | Reference |

| Starting Material | p-Chlorophenol | prepchem.com |

| Reagent | Sodium Hydride | prepchem.com |

| Solvent | Tetrahydrofuran (THF) | prepchem.com |

| Temperature | Room Temperature | prepchem.com |

| Reaction Time | 2 hours | prepchem.com |

Synthesis of Sodium 1-Naphthoxide

Sodium 1-naphthoxide is typically prepared by the deprotonation of 1-naphthol (B170400) (also known as α-naphthol). A straightforward method involves dissolving 1-naphthol in an aqueous solution of sodium hydroxide. chemsky-cn.com The subsequent evaporation of the water yields the sodium 1-naphthoxide salt. chemsky-cn.com For instance, 0.5 moles of 1-naphthol can be dissolved in a solution of 2.75 moles of sodium hydroxide in 600 cc of water. orgsyn.org In the context of the Williamson ether synthesis, sodium 2-naphthoxide is generated in situ by reacting 2-naphthol (B1666908) with sodium hydroxide in ethanol. wvu.edu This general principle of deprotonation of the naphthol with a strong base is the common route to this salt.

| Parameter | Value | Reference |

| Starting Material | 1-Naphthol | chemsky-cn.comorgsyn.org |

| Reagent | Sodium Hydroxide | chemsky-cn.comorgsyn.org |

| Solvent | Water or Ethanol | chemsky-cn.comorgsyn.orgwvu.edu |

| Post-reaction | Evaporation or in situ use | chemsky-cn.comwvu.edu |

Synthesis of Sodium p-Methoxyphenoxide

The preparation of sodium p-methoxyphenoxide is achieved by reacting p-methoxyphenol with a sodium base. One documented method is the potentiometric titration of an aqueous solution of p-methoxyphenol with a 1M sodium hydroxide solution. mdpi.com Following the titration, the water is removed, and the resulting salt is dried under vacuum at 60°C for 48 hours. mdpi.com In other synthetic applications, sodium p-methoxyphenoxide is prepared by the deprotonation of p-methoxyphenol using sodium hydride in an anhydrous solvent like tetrahydrofuran (THF). osti.gov

| Parameter | Value | Reference |

| Starting Material | p-Methoxyphenol | mdpi.comosti.gov |

| Reagent | Sodium Hydroxide or Sodium Hydride | mdpi.comosti.gov |

| Solvent | Water or Tetrahydrofuran (THF) | mdpi.comosti.gov |

| Post-reaction | Water removal and vacuum drying | mdpi.com |

Emerging Synthetic Approaches for Sodium Phenoxide

Recent research has focused on developing more efficient and environmentally benign methods for reactions involving sodium phenoxide. One such area is the use of phase-transfer catalysis.

Phase-Transfer Catalysis in Solid-Liquid Systems for O-Allylation

The O-allylation of sodium phenoxide is a key step in the synthesis of allyl phenyl ethers. Phase-transfer catalysis (PTC) in a solid-liquid system offers a mild and efficient alternative to traditional homogeneous methods. In this system, solid sodium phenoxide reacts with an alkylating agent, such as allyl bromide, in an organic solvent, facilitated by a phase-transfer catalyst. researchgate.net

Detailed kinetic studies have been performed on the O-allylation of solid sodium phenoxide with allyl bromide in a stirred batch reactor using tetra-n-butylammonium bromide (TBAB) as the catalyst. researchgate.net The reaction follows a pseudo-first-order kinetic model. researchgate.net A key finding is that when the agitation speed exceeds 200 rpm, the mass transfer resistance at the solid-liquid interface becomes negligible. researchgate.net Under these conditions, the reaction's apparent activation energy has been determined to be 60.92 kJ mol⁻¹. researchgate.net A significant advantage of this method is that it selectively yields the O-allylated product, with no C-alkylation of the phenoxide being observed under appropriate phase-transfer conditions. researchgate.net The efficiency of the reaction is influenced by the concentration of the base, with higher concentrations leading to a more effective extraction of the phenol by the phase-transfer catalyst. ajgreenchem.com

| Parameter | Finding | Reference |

| Reaction | O-allylation of sodium phenoxide with allyl bromide | researchgate.net |

| Catalysis System | Solid-Liquid Phase-Transfer Catalysis | researchgate.net |

| Catalyst | Tetra-n-butylammonium bromide (TBAB) | researchgate.net |

| Kinetics | Pseudo-first-order | researchgate.net |

| Activation Energy | 60.92 kJ mol⁻¹ | researchgate.net |

| Selectivity | O-allylation (no C-alkylation observed) | researchgate.net |

Synthesis of Sodium Phenoxide via Ball Milling

Mechanochemistry, specifically high-speed ball milling, presents a solvent-free and efficient methodology for the synthesis of sodium phenoxide. This solid-state technique utilizes mechanical energy to induce chemical reactions between solid reactants, offering an alternative to traditional solvent-based methods. osti.govscispace.com The synthesis is typically achieved by milling phenol with a strong sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). osti.govmdpi.comrsc.org

The reaction between phenol and sodium hydride in a ball mill is a direct acid-base reaction that yields sodium phenoxide and hydrogen gas (H₂). mdpi.comrsc.org Research has demonstrated that this conversion can be effectively carried out by milling the solid reactants together in a stainless steel vessel. mdpi.comrsc.org The formation of sodium phenoxide is confirmed by the liberation of approximately one molar equivalent of hydrogen gas. rsc.org To ensure safety and prevent unwanted side reactions with atmospheric moisture and oxygen, the process is conducted under an inert atmosphere, such as purified argon, within a glovebox. mdpi.comrsc.org

Studies have detailed specific parameters for this synthesis. For instance, one procedure involves ball-milling a mixture of phenol and sodium hydride for 8 hours at a rotational speed of 200 rpm. mdpi.comrsc.orgresearchgate.net The ratio of reactants and the ball-to-sample mass ratio are critical parameters that are controlled to ensure complete reaction. rsc.org

While sodium hydride is effective, mechanochemical methods utilizing sodium hydroxide have also been explored for reactions involving phenolic compounds, such as the depolymerization of lignin (B12514952). osti.gov This indicates the feasibility of using the less hazardous sodium hydroxide as the base for the synthesis of phenoxides via ball milling, although specific studies focusing solely on sodium phenoxide synthesis from NaOH were less detailed in the reviewed literature. The fundamental principle involves the high-energy collisions between the milling balls and the reactants, which reduces particle size, increases the contact surface area, and provides the activation energy necessary for the reaction to proceed in the solid state. google.commdpi.com

The following table summarizes typical experimental conditions reported for the synthesis of sodium phenoxide via ball milling.

Table 1: Experimental Parameters for the Synthesis of Sodium Phenoxide via Ball Milling

| Reactant 1 | Reactant 2 | Molar Ratio (Phenol:Base) | Milling Time (h) | Milling Speed (rpm) | Atmosphere | Source(s) |

|---|---|---|---|---|---|---|

| Phenol | Sodium Hydride | 1:1 | 8 | 200 | Purified Argon | mdpi.comresearchgate.net |

Mechanistic Investigations of Sodium Phenoxide Reactivity

Nucleophilic and Basic Character of the Phenoxide Ion

The chemical behavior of sodium phenoxide is fundamentally dictated by its anionic component, the phenoxide ion. This ion exhibits both nucleophilic and basic properties, which are a direct consequence of its electronic structure.

Resonance Stabilization and Charge Delocalization

The phenoxide ion, the conjugate base of phenol (B47542), is significantly stabilized by resonance. libretexts.orgshaalaa.com After the deprotonation of the hydroxyl group of phenol, one of the lone pairs on the oxygen atom overlaps with the delocalized π-electron system of the benzene (B151609) ring. libretexts.orglibretexts.org This interaction allows the negative charge, which is formally on the oxygen atom, to be delocalized across the aromatic ring. libretexts.orglibretexts.org

Canonical resonance structures show that the negative charge is spread out over the oxygen atom and the ortho and para positions of the benzene ring. libretexts.org This dispersal of charge over several atoms, rather than being localized on a single oxygen atom, results in a substantial stabilization of the phenoxide ion. libretexts.orgstackexchange.com This resonance stabilization is much greater than that of phenol itself, which explains why phenol is more acidic than alcohols like cyclohexanol (B46403), whose conjugate bases (alkoxides) lack this charge delocalization. libretexts.org The increased stability of the phenoxide ion makes it more likely to form. libretexts.org

Role in Deprotonation Reactions

Sodium phenoxide is typically formed by the deprotonation of phenol using a strong base, such as sodium hydroxide (B78521) (NaOH). quora.comwikipedia.org This acid-base reaction occurs because phenol, while a weak acid, is acidic enough to react with a strong base. libretexts.orgquora.com The hydroxide ion (OH⁻) from NaOH removes the acidic proton from the hydroxyl group of phenol, yielding the sodium phenoxide salt and water. quora.comquora.com

Phenol itself is not acidic enough to react with weaker bases like sodium carbonate or sodium bicarbonate. libretexts.orglibretexts.org The phenoxide ion is considered a moderately strong base. wikipedia.org Its basicity is a key factor in its reactivity, particularly in initiating reactions by abstracting protons.

Reaction Mechanisms in Organic Synthesis

The dual nucleophilic and basic character of the phenoxide ion makes sodium phenoxide a versatile reagent in various organic synthesis reactions.

Williamson Ether Synthesis Mechanism with Alkyl Halides

The Williamson ether synthesis is a classic and widely used method for preparing symmetrical and asymmetrical ethers. byjus.com The reaction involving sodium phenoxide proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. scienceinfo.comwikipedia.org In this process, the nucleophilic phenoxide ion attacks an electrophilic carbon atom of a primary alkyl halide. scienceinfo.comwikipedia.org

The mechanism is a single, concerted step where the phenoxide ion performs a backside attack on the carbon atom bearing the halogen (the leaving group). byjus.comwikipedia.org This attack forces the halide ion to depart from the opposite side, resulting in an inversion of stereochemical configuration if the carbon is chiral. wikipedia.org The result of this nucleophilic displacement is the formation of an alkyl phenyl ether and a sodium halide salt. wikipedia.org

For this reaction to be efficient, primary alkyl halides are strongly preferred. scienceinfo.comwikipedia.org With secondary and, particularly, tertiary alkyl halides, the phenoxide ion is more likely to act as a base rather than a nucleophile due to steric hindrance. byjus.comscienceinfo.com This leads to a competing E2 (bimolecular elimination) reaction, which produces an alkene instead of the desired ether. scienceinfo.comquora.com

| Reactant Type | Preferred Mechanism | Primary Product(s) |

| Sodium Phenoxide + Primary Alkyl Halide | S(_N)2 | Alkyl Phenyl Ether, Sodium Halide |

| Sodium Phenoxide + Secondary Alkyl Halide | S(_N)2 and E2 | Mixture of Ether and Alkene |

| Sodium Phenoxide + Tertiary Alkyl Halide | E2 | Alkene, Phenol, Sodium Halide |

Acylation Reactions with Acylating Agents

Sodium phenoxide readily undergoes O-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. wikipedia.org This reaction proceeds through a nucleophilic acyl substitution mechanism. byjus.com

Anionic Ring-Opening Polymerization (AROP) Mechanisms

Sodium phenoxide and its derivatives can act as effective initiators for the anionic ring-opening polymerization (AROP) of certain cyclic monomers, such as β-lactones like β-butyrolactone. nih.govnih.govresearchgate.net AROP is a form of chain-growth polymerization where the active terminus of a growing polymer chain attacks a cyclic monomer, incorporating it into the chain. wikipedia.org

In this mechanism, the phenoxide ion functions as the initial nucleophile. nih.govnih.gov The initiation step depends on the basicity and nucleophilicity of the specific phenoxide initiator used. nih.govnih.govresearchgate.net The reaction can proceed via several pathways:

Nucleophilic attack at C4: The phenoxide anion can attack the electrophilic C4 carbon of the β-butyrolactone ring in a standard S(_N)2 reaction. This opens the ring and forms a carboxylate growing species with a phenoxy group at the start of the polymer chain. nih.govresearchgate.net

Nucleophilic attack at C2: The phenoxide can attack the C2 carbon, which can be followed by an elimination reaction, leading to the formation of a crotonate group and a hydroxide. nih.govresearchgate.net

Proton abstraction (Basic character): Acting as a Brønsted base, the phenoxide can abstract an acidic proton from the C3 carbon of the monomer. nih.govresearchgate.net

The ratio of these initiation pathways, and thus the structure of the end groups of the resulting polyester (B1180765), is strongly dependent on the specific sodium phenoxide derivative used as the initiator. nih.govnih.govresearchgate.net

| Initiation Pathway | Site of Phenoxide Attack | Resulting Initial Group |

| S(_N)2 Attack | C4 Carbon | Phenoxy |

| Attack and Elimination | C2 Carbon | Hydroxy (after elimination) |

| Proton Abstraction | C3 Proton | Crotonate |

Effect of Basicity and Nucleophilicity of Initiator

In the context of anionic ring-opening polymerization (AROP) of β-butyrolactone, sodium phenoxide derivatives serve as effective initiators. nih.govresearchgate.net The reactivity and the subsequent structure of the resulting polyesters are significantly influenced by the basicity and nucleophilicity of the phenoxide initiator. nih.govresearchgate.net These initiators can act as strong nucleophiles, weak nucleophiles, or Brønsted bases, and this behavior is tunable by introducing different substituents on the phenoxide ring. nih.govnih.gov

The ratio of different types of initial groups in the polymer chain is directly dependent on the electronic properties of the sodium phenoxide derivative used. nih.gov For instance, more basic and nucleophilic initiators, such as sodium p-methoxyphenoxide, predominantly lead to macromolecules with hydroxyl initial groups. nih.gov Conversely, weaker nucleophiles and bases, like sodium p-nitrophenoxide, favor an attack at the C4 carbon of the β-butyrolactone monomer. nih.gov The interplay between the basicity and nucleophilicity of the sodium phenoxide initiator dictates the mechanistic pathway of the polymerization, leading to different polymer end groups. nih.govresearchgate.net

Table 1: Effect of Initiator on Polymer Initial Groups

| Initiator (Sodium Phenoxide Derivative) | Predominant Initial Group | Mechanistic Behavior |

|---|---|---|

| p-methoxyphenoxide | Hydroxyl | Strong Nucleophile/Base |

| phenoxide | Mixed | Intermediate |

| p-chlorophenoxide | Phenoxy | Weaker Nucleophile/Base |

| p-nitrophenoxide | Phenoxy | Weakest Nucleophile/Base |

| 1-naphthoxide | Phenoxy | Weak Nucleophile/Base |

Data sourced from Domiński et al. (2019). nih.gov

Attack at C4 Carbon of Monomer

One of the key reaction pathways in the anionic ring-opening polymerization of β-butyrolactone initiated by sodium phenoxides involves the nucleophilic attack of the phenoxide anion at the C4 carbon of the monomer. nih.govresearchgate.net This mode of attack results in the formation of polyesters with phenoxy initial groups. nih.gov The propensity for the phenoxide to attack the C4 carbon is particularly pronounced when using sodium phenoxide derivatives that are weaker nucleophiles and bases. nih.gov For example, in the polymerization initiated with sodium p-nitrophenoxide, the primary mechanism is the attack at the C4 position of the β-butyrolactone ring, leading to a polymer with mainly 3-(p-nitrophenoxy)butyrate initial groups. nih.gov Similarly, sodium 1-naphthoxide, despite its intermediate basicity, behaves like a weak nucleophile and predominantly attacks the C4 carbon, yielding a polymer with a high content of 3-naphthoxybutyrate initial groups. nih.gov

Formation of Crotonate and Hydroxyl Initial Groups

In addition to the formation of phenoxy initial groups via C4 attack, the reaction of sodium phenoxide with β-butyrolactone can also yield macromolecules with crotonate and hydroxyl initial groups. nih.govresearchgate.net

The formation of hydroxyl initial groups occurs when the phenoxide anion attacks the C2 (carbonyl) carbon of the β-butyrolactone monomer. This is followed by an elimination reaction that produces a phenyl crotonate intermediate and sodium hydroxide. The newly formed sodium hydroxide then acts as an initiator for the polymerization, leading to polymer chains with hydroxyl initial groups. nih.gov This pathway is favored when using more basic and nucleophilic sodium phenoxide derivatives. nih.gov

Crotonate initial groups can be formed through two potential mechanisms. One pathway involves the phenoxide acting as a Brønsted base and abstracting an acidic proton from the C3 carbon of the monomer. This generates a lactone enolate, which can then undergo an elimination reaction to form a crotonate anion that initiates polymerization. nih.gov Additionally, crotonate groups may also be formed during the propagation step of the polymerization. nih.govnih.gov

Kolbe-Schmitt Reaction Mechanism

Theoretical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have been instrumental in elucidating the detailed mechanism of the Kolbe-Schmitt reaction. jergym.czrsc.org These theoretical studies reveal that the reaction between sodium phenoxide and carbon dioxide is an exothermic process that proceeds through multiple transition states and intermediates. jergym.cz The DFT approach has provided a more precise understanding of the reaction pathway compared to earlier proposed mechanisms. rsc.org

Attack of Carbon Dioxide on Polarized O-Na Bond

DFT studies indicate that the initial step of the Kolbe-Schmitt reaction is the attack of the carbon dioxide molecule on the polarized oxygen-sodium (O-Na) bond of sodium phenoxide. jergym.czrsc.org The calculations show that out of the two possible sites for CO2 attack (the benzene ring or the O-Na bond), the reaction exclusively occurs at the O-Na group. jergym.cz This initial interaction is crucial for the subsequent steps of the carboxylation.

Formation of NaPh-CO2 Complex Intermediate

Following the initial attack of carbon dioxide on the O-Na bond, a key intermediate, the NaPh-CO2 complex, is formed. jergym.czrsc.org The existence and structure of this intermediate have been a subject of investigation, with DFT calculations providing significant insights. jergym.cz This complex is formed prior to the electrophilic attack of the carbon atom from the CO2 moiety onto the aromatic ring. jergym.czrsc.org The formation of this intermediate is a critical step in the reaction mechanism, leading to the eventual carboxylation of the phenoxide ring. jergym.cz

Kinetics and Modeling of Carboxylation Reactions

The kinetics of sodium phenoxide carboxylation are influenced by several key reaction parameters. Detailed investigations have successfully been used to create kinetic models that accurately describe the experimental results. nih.govresearchgate.net

| Temperature (K) | Reaction Duration (h) | Salicylic (B10762653) Acid Yield (%) |

|---|---|---|

| 378 | 1 | 12.2 |

| 378 | 2 | 19.8 |

| 378 | 3 | 28.0 |

| 393 | 1 | 23.9 |

| 393 | 2 | 40.1 |

| 393 | 3 | 45.1 |

CO2 pressure is a crucial factor for the successful carboxylation of sodium phenoxide. nih.gov Experimental results indicate that there is a pressure threshold for the reaction to proceed. No conversion or product formation was detected in reactions carried out at CO2 pressures of 0.5 MPa and 1 MPa. nih.gov This lack of activity is likely due to an insufficient amount of CO2 surrounding the sodium phenoxide molecules, leading to inadequate contact area for the reaction to occur. nih.gov

Significant conversion and product yields are observed at higher pressures. Under 2 MPa of CO2 pressure, a salicylic acid (SA) yield of 55.1% and a 4-hydroxybenzoic acid (4-HBA) yield of 8.7% were achieved. nih.gov Increasing the pressure to 3 MPa resulted in slightly higher yields of 55.4% for SA and 9.2% for 4-HBA, with only trace amounts of dicarboxylated products. nih.gov

| CO₂ Pressure (MPa) | Salicylic Acid Yield (%) | 4-Hydroxybenzoic Acid Yield (%) | Conversion |

|---|---|---|---|

| 0.5 | 0 | 0 | No |

| 1.0 | 0 | 0 | No |

| 2.0 | 55.1 | 8.7 | Yes |

| 3.0 | 55.4 | 9.2 | Yes |

The choice of solvent or diluent significantly affects the outcome of the carboxylation reaction. While ethereal solvents such as Tetrahydrofuran (B95107) (THF) and Dimethoxyethane (DME) can effectively dissolve sodium phenoxide, the subsequent reaction with CO2 forms a carbonate complex that precipitates out of the solution. mdpi.com This turns the reaction heterogeneous, resulting in moderate yields of 28–29%. mdpi.com In dioxane, the reaction rate is observed to drop even more significantly. mdpi.com The use of certain inert organic liquid diluents can retard the reaction because carbon dioxide has low solubility in them, leading to poor contact between the CO2 and the suspended phenolate (B1203915) particles. google.com In contrast, a novel suspension-based carboxylation method using toluene (B28343) as the solvent has shown promising results, particularly with the addition of other key reagents. researchgate.net

Role of Phenol Addition in Suspension-Based Carboxylation

In suspension-based carboxylation systems, particularly those using toluene as a solvent, the addition of free phenol has been identified as a critical factor for promoting the conversion of sodium phenoxide to salicylic acid. researchgate.net Research has demonstrated that adding pure phenol to the reaction medium increases the yield of salicylic acid. researchgate.netnih.gov

Nucleophilic Aromatic Substitution Reactions

Sodium phenoxide, bearing a nucleophilic oxygen atom, readily participates in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced when the aromatic ring substrate is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as fluorine atoms. The phenoxide ion acts as the incoming nucleophile, attacking an electron-poor carbon atom on the aromatic ring and displacing a leaving group, typically a halide.

The high degree of electron deficiency in perfluorinated aromatic and heteroaromatic rings makes them excellent substrates for SNAr reactions with nucleophiles like sodium phenoxide. The multiple fluorine atoms inductively withdraw electron density, activating the ring towards nucleophilic attack.

Research has demonstrated that anhydrous sodium phenoxide reacts efficiently with perfluorinated benzenes. For instance, the reaction between sodium phenoxide and hexafluorobenzene (B1203771) proceeds rapidly at room temperature in a solvent like N,N-dimethylformamide. nih.gov In this reaction, the phenoxide ion displaces one of the fluorine atoms on the hexafluorobenzene ring to yield 2,3,4,5,6-pentafluorophenyl phenyl ether. nih.govnist.gov The reaction mechanism involves the attack of the phenoxide nucleophile on the perfluorinated ring, followed by the loss of a fluoride (B91410) ion.

Kinetic studies involving substituted perfluorobenzenes, such as pentafluorobenzonitrile, have shown that the substitution by phenoxides preferentially occurs at the position para to the existing functional group. dtic.mil This regioselectivity is a common feature in SNAr reactions, where the intermediate negative charge (Meisenheimer complex) is stabilized most effectively by electron-withdrawing groups at the ortho and para positions. While the para-substituted product is dominant, small quantities of ortho-substituted isomers are also sometimes observed. dtic.mil The reactivity of perfluorinated heteroaromatics, like perfluoropyridine, also relies on this SNAr mechanism for functionalization. mdpi.com

Hydrogenation and Dehydrogenation Mechanisms

The reversible hydrogenation of sodium phenoxide to sodium cyclohexanolate is a promising pathway for chemical hydrogen storage. This system leverages the stability of the phenoxide-cyclohexanolate pair for efficient hydrogen uptake and release under moderate conditions. nih.govnist.gov

The core of this hydrogen storage system is the reversible reaction between sodium phenoxide and hydrogen gas to form sodium cyclohexanolate:

C₆H₅ONa + 3H₂ ⇌ C₆H₁₁ONa

This system presents a significant thermodynamic advantage over traditional arene-cycloalkane pairs (e.g., phenol/cyclohexanol). nih.govnist.gov The substitution of the acidic proton in phenol with sodium leads to a substantial decrease in the dehydrogenation enthalpy, making it easier to release the stored hydrogen. nih.govdtic.milscispace.com Experimental results show that the sodium phenoxide–cyclohexanolate pair can release hydrogen at temperatures around 413 K (140 °C) in solid form and even lower, at 373 K (100 °C), in an aqueous solution. nist.govdtic.mil Conversely, the hydrogenation (hydrogen uptake) can be achieved at temperatures as low as 303 K (30 °C). nih.govnist.gov This operational window makes the system attractive for practical applications.

While thermodynamically favorable, the hydrogenation and dehydrogenation processes require efficient catalysts to overcome kinetic barriers. dtic.mil Ruthenium-based catalysts have shown significant efficacy for these transformations.

An amorphous Ru-B alloy catalyst, synthesized by solid-phase ball milling, has been tested for the hydrogenation of sodium phenoxide in aqueous solutions at room temperature, demonstrating a significant improvement in the conversion of phenoxide. dtic.mil

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the thermodynamic advantages of the sodium phenoxide system. nih.gov Calculations reveal that replacing the hydrogen atom of the hydroxyl group in phenol with an alkali metal like sodium significantly alters the electronic structure of the molecule. nist.govdtic.mil

This metal substitution leads to a substantial decrease in the calculated enthalpy change (ΔH) for the dehydrogenation reaction compared to the non-metalated phenol-cyclohexanol pair. nih.govscispace.com This reduction in ΔH is correlated with the delocalization of an oxygen electron to the benzene ring in the phenoxide, which stabilizes the dehydrogenated state. nih.govnist.govdtic.mil Furthermore, theoretical calculations indicate that metal substitution reduces the HOMO-LUMO energy gap and elongates the C-H bond at the α-carbon position in the corresponding cyclohexanolate, effectively activating it for dehydrogenation. nih.govnist.govdtic.mil

The table below summarizes key thermodynamic and reaction condition data for the sodium phenoxide/cyclohexanolate system.

| Parameter | Condition/Value | Phase | Reference |

|---|---|---|---|

| Dehydrogenation Temperature | ~413 K (~140 °C) | Solid | nist.govdtic.mil |

| Dehydrogenation Temperature | ~373 K (~100 °C) | Aqueous Solution | nist.govdtic.mil |

| Hydrogenation Temperature | As low as 303 K (30 °C) | - | nih.govnist.gov |

| Thermodynamic Effect of Na Substitution | Substantial decrease in dehydrogenation enthalpy | - | nih.govscispace.com |

Precursor in Complex Organic Synthesis

As a key precursor, sodium phenoxide is instrumental in the construction of complex molecular architectures. It is widely employed in the synthesis of pharmaceuticals, dyes, and other fine chemicals due to its ability to form intricate organic structures through reactions like alkylation and acylation. echemi.com

Sodium phenoxide is a fundamental reagent in the synthesis of aryl ethers, primarily through the Williamson ether synthesis. wikipedia.orgspectrumchemical.com This reaction involves the nucleophilic substitution (Sɴ2) of a halide from an alkyl halide by the phenoxide ion. pbworks.comucalgary.ca The reaction is highly efficient for producing both symmetrical and unsymmetrical ethers. zigya.comdoubtnut.com For this method to be effective, the alkyl halide should ideally be primary or methyl to avoid competing elimination reactions. pbworks.comucalgary.cadoubtnut.com

The general reaction is as follows: NaOC₆H₅ + R-X → R-OC₆H₅ + NaX (Where R is an alkyl group and X is a halogen) wikipedia.org

For instance, the reaction of sodium phenoxide with methyl iodide yields anisole (B1667542) (methoxybenzene), while its reaction with ethyl iodide produces ethoxybenzene. pbworks.comyoutube.comvedantu.com

Table 1: Examples of Aryl Ether Synthesis using Sodium Phenoxide

| Sodium Phenoxide Reactant | Alkyl Halide Reactant | Product (Aryl Ether) | Reference(s) |

|---|---|---|---|

| Sodium phenoxide | Methyl iodide | Anisole | youtube.comvedantu.com |

| Sodium phenoxide | Ethyl iodide | Ethoxybenzene | pbworks.com |

In the field of coordination chemistry, sodium phenoxide is used to prepare various metal phenolates. spectrumchemical.comcymitquimica.com The phenoxide group can act as a ligand, binding to metal centers to form complex structures. tandfonline.com Research has demonstrated the synthesis and characterization of new sodium phenolate complexes with multidentate ligands. tandfonline.comresearchgate.net For example, studies have synthesized and analyzed dimeric sodium complexes using phenolate and bisphenolate ligands through NMR spectroscopy and X-ray crystallography, revealing varied coordination environments for the sodium ions, such as four-coordinate tetrahedral or distorted square planar geometries. tandfonline.comresearchgate.net These metal phenolate complexes are significant in catalysis and material science.

Sodium phenoxide serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. echemi.com Its most notable application is in the Kolbe-Schmitt reaction, an industrial process to produce salicylic acid, which is the primary precursor to acetylsalicylic acid (aspirin). rsc.orgbyjus.com In this carboxylation reaction, dry sodium phenoxide is heated with carbon dioxide under high pressure and temperature (e.g., 125°C and 100 atm) to form sodium salicylate (B1505791), which is then acidified to yield salicylic acid. rsc.orgbyjus.com Beyond this, sodium phenoxide is a building block for other medicines, including analgesics and antiseptics, and has been used in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. thegoodscentscompany.com

The reactivity of sodium phenoxide makes it a valuable precursor for producing a variety of dyes and fine chemicals. echemi.comlookchem.com A significant application is in the synthesis of azo dyes. rsc.org This involves a coupling reaction where sodium phenoxide reacts with a diazonium salt, typically in an ice-cooled sodium hydroxide solution, to form brightly colored azo compounds. Furthermore, it is used in the manufacturing of artificial resins and other industrial organic compounds. lookchem.com

Catalytic Roles of Sodium Phenoxide

Beyond its role as a stoichiometric reagent, sodium phenoxide also exhibits catalytic activity in several important organic transformations. google.com It can function as a Lewis base catalyst and has been shown to be effective in various reactions, sometimes in combination with other species to enhance reactivity and selectivity. rsc.orgorganic-chemistry.org

In the context of green chemistry and biorefining, sodium phenoxide has been identified as an effective catalyst for the hydrolytic cleavage of lignin (B12514952) linkages. researchgate.net Lignin, a complex polymer found in biomass, is rich in aromatic compounds but is notoriously difficult to break down. mdpi.comresearchgate.net Sodium phenoxide can catalyze the hydrolysis of ether bonds, particularly α-aryl and β-aryl ether linkages, within the lignin structure under alkaline conditions. qut.edu.au This catalytic depolymerization is a crucial step in converting raw biomass into valuable chemicals and biofuels, highlighting its potential in sustainable chemical production.

The Evolving Role of Sodium Phenoxide in Modern Chemical Applications

Sodium phenoxide, the sodium salt of phenol, is a versatile organic compound with significant and expanding applications in various fields of chemical research. This article explores its advanced functions as a polymerization initiator, a catalyst in key organic reactions, its emerging role in environmental remediation, and its potential in the development of new energy materials.

Advanced Applications in Chemical Research

Sodium phenoxide's reactivity, stemming from the nucleophilic and basic nature of the phenoxide anion, makes it a valuable tool in sophisticated chemical synthesis and material science.

Sodium phenoxide and its derivatives have been identified as effective initiators for the anionic ring-opening polymerization (AROP) of β-lactones, such as β-butyrolactone, under mild conditions. nih.govresearchgate.net This process is crucial for producing biodegradable polyesters like poly(3-hydroxybutyrate), a promising "green" material. nih.govresearchgate.net

The function of the phenoxide initiator is multifaceted and heavily dependent on its basicity and nucleophilicity, which can be tuned by substituents on the aromatic ring. nih.govmdpi.com The initiator can interact with the β-butyrolactone monomer in several ways:

Nucleophilic attack at the C4 carbon: This leads to alkyl-oxygen bond cleavage and the formation of a polymer chain with a phenoxy initial group. nih.govmdpi.com

Nucleophilic attack at the C2 carbonyl carbon: This is followed by an elimination reaction, resulting in a polymer with a hydroxy initial group. nih.govmdpi.com

Proton abstraction: Acting as a Brønsted base, the phenoxide can abstract an acidic proton from the C3 position of the monomer, which ultimately leads to a crotonate initial group. nih.govmdpi.com

Regardless of the initiation pathway, the chain growth for poly(3-hydroxybutyrate) proceeds via carboxylate active centers. nih.govmdpi.com Research has shown that the ratio of these different initial groups in the final polyester (B1180765) is strongly influenced by the electronic properties of the sodium phenoxide derivative used. nih.govresearchgate.net For instance, a less basic initiator like sodium p-nitrophenoxide primarily acts as a weak nucleophile, favoring attack at the C4 carbon. mdpi.comresearchgate.net Conversely, a more basic and nucleophilic initiator like sodium p-methoxyphenoxide is more likely to initiate polymerization through an addition/elimination mechanism at the carbonyl carbon, similar to strong nucleophiles. mdpi.comresearchgate.net

Interactive Table: Effect of Sodium Phenoxide Initiator Structure on Polymerization

| Initiator (Sodium Salt) | Predominant Action | Resulting Initial Group(s) | Reference |

| p-Nitrophenoxide | Weak Nucleophile | Phenoxy | mdpi.com |

| p-Chlorophenoxide | Nucleophile/Base | Phenoxy, Crotonate, Hydroxy | nih.gov |

| Phenoxide | Nucleophile/Base | Phenoxy, Crotonate, Hydroxy | nih.gov |

| p-Methoxyphenoxide | Strong Nucleophile/Base | Hydroxy, Crotonate | nih.govmdpi.com |

| 1-Napthoxide | Nucleophile/Base | Phenoxy, Crotonate, Hydroxy | nih.gov |

Sodium phenoxide has proven to be a highly effective catalyst component in several important organic reactions, enabling transformations that are otherwise challenging.

One of the most notable examples is its use in the Mukaiyama aldol (B89426) reaction . A catalyst system combining sodium phenoxide with phosphine (B1218219) oxides acts as a simple yet extremely active homogeneous Lewis base catalyst. organic-chemistry.orgnih.govacs.org This system facilitates the reaction between ketones and trimethylsilyl (B98337) (TMS) enolates to produce tertiary aldols, including those with α-quaternary carbon centers. organic-chemistry.orgacs.org The reaction is often difficult due to the low reactivity of ketones and the tendency for the product to undergo a rapid retro-aldol reaction. organic-chemistry.orgsigmaaldrich.com The sodium phenoxide-phosphine oxide complex is believed to activate the TMS enolate, enhancing its nucleophilicity and allowing for rapid and high-yield (up to 97%) aldol addition under mild conditions, such as at -78°C. organic-chemistry.orgnih.gov

In the realm of palladium catalysis, sodium phenoxide has been identified as having a "unique effect" as a base in the Heck carbonylation of aryl chlorides. mit.edu This reaction is a powerful method for synthesizing amides from readily available aryl chlorides. Studies have shown that sodium phenoxide is a superior base for this transformation, leading to excellent yields. google.com

Furthermore, sodium phenoxide is utilized in phase-transfer catalysis (PTC) , particularly for O-alkylation and O-allylation reactions. researchgate.netresearchgate.net In solid-liquid PTC systems, sodium phenoxide reacts with an allyl halide in the presence of a phase-transfer catalyst (like polyethylene (B3416737) glycols or quaternary ammonium (B1175870) salts) to form phenyl allyl ether. researchgate.nettandfonline.com The catalyst facilitates the transfer of the phenoxide anion into the organic phase where it can react with the alkylating agent. researchgate.net

The chemical properties of sodium phenoxide also lend themselves to applications in environmental remediation, particularly in water treatment.

Sodium phenoxide has been specifically employed in the treatment of wastewater containing phenol (B47542) and p-hydroxybenzoic acid. biosynth.com The treatment method involves preparing a reaction solution by mixing sodium phenoxide with an excess of copper chloride in anhydrous sodium. biosynth.com This process can be monitored using techniques like electrochemical impedance spectroscopy to assess the chemical stability of the resulting products. biosynth.com The efficacy of this treatment can be evaluated through trials where it is applied to wastewater containing various concentrations of other organic pollutants. biosynth.com The Langmuir adsorption isotherm model can also be used to determine the effectiveness of this method for wastewater purification. biosynth.com

A significant and promising area of research is the use of sodium phenoxide in materials for chemical hydrogen storage, a key technology for a future hydrogen economy. nsfc.gov.cn Scientists have proposed and demonstrated that the sodium phenoxide-sodium cyclohexanolate pair is a highly attractive system for reversible hydrogen storage. nih.govosti.gov

This system operates on the reversible hydrogenation of sodium phenoxide to sodium cyclohexanolate, storing hydrogen, and the subsequent dehydrogenation of sodium cyclohexanolate to release it. nsfc.gov.cnnih.gov A major advantage of this metal-organic hydride system is its improved thermodynamics compared to traditional organic hydrides like the phenol-cyclohexanol pair. nsfc.gov.cn The replacement of the acidic proton on the hydroxyl group with sodium substantially decreases the enthalpy of dehydrogenation (from 64.5 kJ/mol-H₂ for cyclohexanol (B46403) to 50.4 kJ/mol-H₂ for sodium cyclohexanolate). nsfc.gov.cn This reduction is attributed to the delocalization of the oxygen electron into the benzene (B151609) ring in the phenoxide, making hydrogen release more favorable. nih.gov

Experimental results have demonstrated the system's viability:

It has a hydrogen storage capacity of approximately 4.9 wt%. nsfc.gov.cnscilit.com

In solid form, hydrogen release (dehydrogenation) occurs at around 413 K (140°C), while hydrogen uptake (hydrogenation) can be achieved at temperatures as low as 303 K (30°C). nih.govosti.gov

The kinetics of these reactions can be significantly improved with catalysts. Ruthenium-based catalysts, particularly Ru/TiO₂, have been shown to be exceptionally effective, enabling the solid-state hydrogenation of sodium phenoxide even at room temperature. rsc.orgscribd.comrsc.org

Recent research has also explored using solar energy to drive the reversible hydrogen uptake and release, achieving high conversion and selectivity via photocatalysis without external heating. scilit.comdicp.ac.cn

Interactive Table: Research Findings on Sodium Phenoxide for Hydrogen Storage

| Parameter | Finding | Conditions / Catalyst | Reference(s) |

| Hydrogen Capacity | ~4.9 wt% | Sodium phenoxide-cyclohexanolate pair | nsfc.gov.cnscilit.com |

| Dehydrogenation Enthalpy | 50.4 kJ/mol-H₂ | For Sodium Cyclohexanolate | nsfc.gov.cn |

| Dehydrogenation Temp. | ~413 K (Solid State) | With commercial catalysts | nsfc.gov.cnnih.gov |

| Dehydrogenation Temp. | ~373 K (Aqueous Solution) | With commercial catalysts | nsfc.gov.cnnih.gov |

| Hydrogenation Temp. | As low as 303 K | Solid State | nih.gov |

| Enhanced Kinetics | Room temperature hydrogenation | 5.0% Ru/TiO₂ catalyst | rsc.orgscribd.comrsc.org |

| Solar-Driven Process | >99.9% conversion & selectivity | Photocatalysis (Rh/TiO₂) | scilit.comdicp.ac.cn |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the properties of sodium phenoxide. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and reactivity of this compound. A common approach involves geometry optimization using functionals like B3LYP with basis sets such as 6-311+g(d,p) for main group elements like oxygen, sodium, carbon, and hydrogen. rsc.org Frequency calculations are typically performed at the same level of theory to confirm that the optimized geometries correspond to energy minima. rsc.org

Analysis of Molecular Geometry and Electronic Structure

DFT calculations have been instrumental in characterizing the molecular geometry of sodium phenoxide. In an isolated state, the molecule exhibits distinct structural features compared to phenol (B47542). psu.edu The O-Na bond is significantly longer than the O-H bond in phenol, and the C-O-Na bond angle is linear, in contrast to the bent C-O-H angle in phenol. psu.edu The calculated C-O bond length in isolated sodium phenoxide has been found to be consistent with experimental X-ray diffraction data from the crystalline state. psu.edu

The electronic structure of sodium phenoxide is characterized by a polarized O-Na bond. researchgate.net Mulliken charge distribution analysis reveals a significant negative charge on the oxygen atom and a positive charge on the sodium atom. researchgate.netresearchgate.net This charge distribution, coupled with the resonance delocalization of the negative charge over the aromatic ring, renders the phenoxide ion a strong nucleophile. The dipole moment of isolated sodium phenoxide is substantially larger than that of phenol. psu.edu

HOMO-LUMO Orbital Analysis

Frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of sodium phenoxide. The HOMO of sodium phenoxide is spread across the benzene (B151609) ring and the oxygen atom, while the LUMO is predominantly located on the sodium atom. researchgate.netresearchgate.net The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. osti.govphyschemres.org

In the context of reactions, such as the Kolbe-Schmitt reaction, the HOMO-LUMO analysis of the reacting species provides insight into the initial steps of the mechanism. researchgate.netresearchgate.net For instance, the interaction between the HOMO of sodium phenoxide and the LUMO of carbon dioxide, which is mainly on the carbon atom, helps to explain the initial electrophilic attack. researchgate.netresearchgate.net Furthermore, analysis of the HOMO of reaction intermediates can predict the regioselectivity of subsequent steps, as the HOMO's location on the ortho and para carbon atoms of the benzene ring indicates the likely sites for electrophilic attack. researchgate.net

| Orbital | General Location | Implication for Reactivity |

|---|---|---|

| HOMO | Delocalized over the oxygen atom and the aromatic ring | Site of nucleophilic attack |

| LUMO | Primarily located on the sodium atom | Influences interaction with polar species |

Transition State and Intermediate Characterization

DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates. This is particularly well-documented for the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide. qust.edu.cnresearchgate.net Theoretical studies have revealed that this reaction proceeds through multiple transition states and intermediates. qust.edu.cnresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The initial step involves the attack of carbon dioxide on the polarized O-Na bond of sodium phenoxide, forming an intermediate complex. researchgate.netresearchgate.net Subsequently, the electrophilic carbon atom of the CO2 moiety attacks the ortho position of the phenoxide ring, proceeding through a transition state to form another intermediate. researchgate.netresearchgate.net The final step to form sodium salicylate (B1505791) involves a 1,3-proton shift, which passes through the rate-determining transition state, as it possesses the highest activation energy. qust.edu.cnresearchgate.net The geometries of these transition states and intermediates have been optimized using DFT methods. researchgate.net

| Stage | Description | Computational Finding |

|---|---|---|

| Intermediate 1 | Formation of a NaPh-CO2 complex | Attack of CO2 on the polarized O-Na bond. researchgate.netresearchgate.net |

| Transition State 1 | Electrophilic attack on the ortho position of the ring | Formation of a new C-C bond. researchgate.net |

| Intermediate 2 | Formation of a cyclohexadienone intermediate | Result of the C-C bond formation. researchgate.net |

| Transition State 2 | 1,3-proton shift | Rate-determining step with the highest activation energy. qust.edu.cn |

| Product | Sodium salicylate | Final, stable product of the ortho-carboxylation. researchgate.net |

Solvent Effects in Reaction Mechanisms

The solvent environment can significantly influence the kinetics and mechanism of reactions involving sodium phenoxide. Computational studies have explored these solvent effects, particularly for the Kolbe-Schmitt reaction. researchgate.nettandfonline.com Polar aprotic solvents can enhance the nucleophilicity of the phenoxide ion by solvating the sodium cation, which can reduce ion pairing and increase reaction rates.